molecular formula C11H11N3O4 B4546295 1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate

1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate

Cat. No.: B4546295
M. Wt: 249.22 g/mol
InChI Key: JZUZOSVZVJJPQU-UHFFFAOYSA-N
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Description

1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.22 . This compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate typically involves the reaction of 4-nitrobenzaldehyde with 4,5-dimethylimidazole in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-4,5-dimethyl-2-phenyl-1H-imidazol-3-ium-3-olate
  • 1-hydroxy-4,5-dimethyl-2-(4-chlorophenyl)-1H-imidazol-3-ium-3-olate
  • 1-hydroxy-4,5-dimethyl-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate

Uniqueness

1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-1H-imidazol-3-ium-3-olate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-hydroxy-4,5-dimethyl-2-(4-nitrophenyl)-3-oxidoimidazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-7-8(2)13(16)11(12(7)15)9-3-5-10(6-4-9)14(17)18/h3-6,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUZOSVZVJJPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=C(N1O)C2=CC=C(C=C2)[N+](=O)[O-])[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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